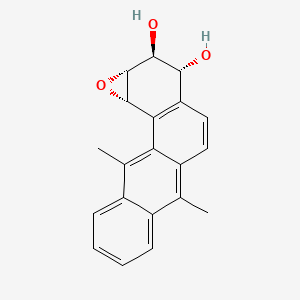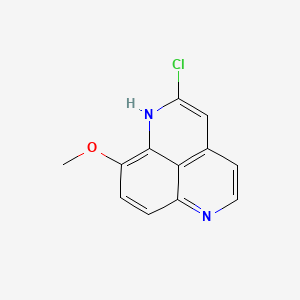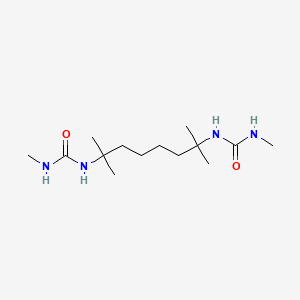
Urea, 1,1'-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and reactivity, making it a valuable substance for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) involves several steps. The primary method includes the reaction of hexamethylene diisocyanate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of amines.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and halogenated compounds. These derivatives have distinct properties and applications in different fields.
科学的研究の応用
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and coatings.
作用機序
The mechanism of action of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of functional groups, which can participate in various chemical pathways. These interactions lead to the formation of stable complexes and intermediates, which are crucial for its applications in different fields.
類似化合物との比較
Similar Compounds
Tetramethylurea: Similar in structure but lacks the hexamethylene bridge.
Hexamethylene diisocyanate: A precursor in the synthesis of the compound.
Methylamine: Another precursor used in the synthesis.
Uniqueness
Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is unique due to its specific structural arrangement, which imparts distinct properties. The presence of the hexamethylene bridge and multiple methyl groups enhances its stability and reactivity, making it suitable for a wide range of applications.
特性
CAS番号 |
102584-85-0 |
|---|---|
分子式 |
C14H30N4O2 |
分子量 |
286.41 g/mol |
IUPAC名 |
1-[2,7-dimethyl-7-(methylcarbamoylamino)octan-2-yl]-3-methylurea |
InChI |
InChI=1S/C14H30N4O2/c1-13(2,17-11(19)15-5)9-7-8-10-14(3,4)18-12(20)16-6/h7-10H2,1-6H3,(H2,15,17,19)(H2,16,18,20) |
InChIキー |
WGZBOMPBERTLSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCCC(C)(C)NC(=O)NC)NC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



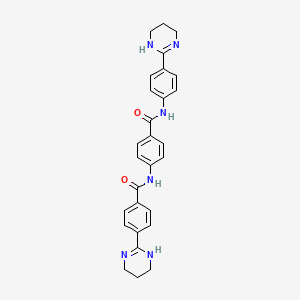

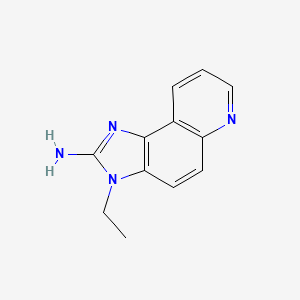
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
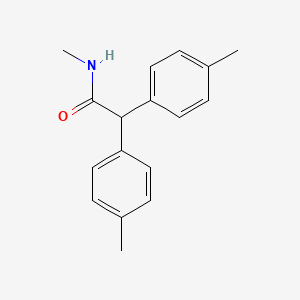
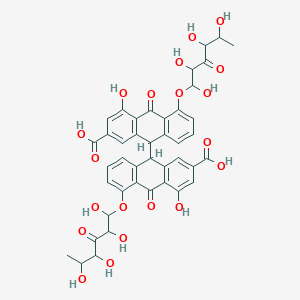
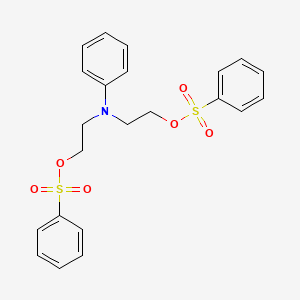
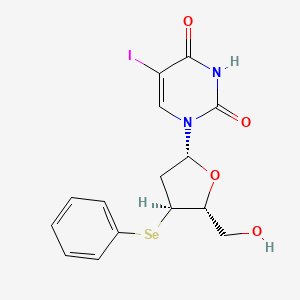
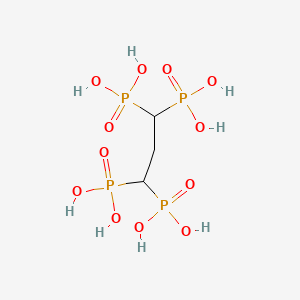
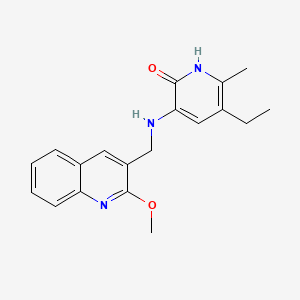
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
